5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid
Description
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a trifluoromethylphenyl group at position 1, an amino group at position 5, and a carboxylic acid moiety at position 2. This compound is structurally related to fipronil (a broad-spectrum insecticide) but differs in substituents at positions 3 and 3. Its carboxylic acid group enhances polarity, influencing solubility and bioavailability compared to esters, carbonitriles, or amides .
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N3O2/c12-5-1-4(11(14,15)16)2-6(13)9(5)19-8(17)3-7(18-19)10(20)21/h1-3H,17H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLJXDCBDITZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C(=O)O)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Cyano Intermediate
The precursor is synthesized via cyclization of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-succinonitrile with ammonia. In a representative procedure:
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Reactants : 2-(2,6-Dichloro-4-trifluoromethylphenylhydrazono)-succinonitrile (0.077 g), ammonia (8% aqueous solution, 20 µL), ethanol (1 mL), water (0.2 mL).
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Conditions : Reaction at 0°C for 10 minutes.
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Workup : Extraction with dichloromethane and evaporation.
This step exploits the nucleophilic attack of ammonia on the nitrile group, followed by cyclization to form the pyrazole ring.
Nitrile Hydrolysis to Carboxylic Acid
The conversion of the cyano group (–CN) to carboxylic acid (–COOH) typically employs acidic or alkaline hydrolysis:
Acidic Hydrolysis
Alkaline Hydrolysis
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Reagents : NaOH or KOH in aqueous ethanol.
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Conditions : Reflux at 80–90°C for 2–3 hours.
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Mechanism : Hydroxide ion attack generates an amide intermediate, which undergoes further hydrolysis to the carboxylate anion, acidified post-reaction.
Challenges :
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Corrosive reagents necessitate specialized equipment.
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Over-hydrolysis or decarboxylation risks at elevated temperatures.
Direct Synthesis via β-Ketonitrile Cyclization
An alternative one-pot method utilizes β-ketonitriles and arylhydrazines to construct the pyrazole ring with an inherent carboxylic acid group.
Reaction Overview
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Reactants : β-Ketonitrile derivatives (e.g., ethyl cyanoacetate) and 2,6-dichloro-4-trifluoromethylphenylhydrazine.
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Conditions : Reflux in ethanol or methanol for 8–12 hours.
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Mechanism :
Industrial Adaptation
Gharda Chemicals Limited patented a diazotization-based process using spent HCl/H₂SO₄ mixtures to enhance atom economy:
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Step 1 : Diazotization of 2,6-dichloro-4-trifluoromethylaniline with NaNO₂ in spent acids.
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Step 2 : Coupling with dicyanopropionic acid ester to form the pyrazole ring.
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Step 3 : Ester hydrolysis to carboxylic acid using aqueous NaOH.
Advantages :
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15–20% reduction in acidic waste compared to traditional methods.
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Higher regioselectivity (>95%) for the 3-carboxylic acid position.
Oxidative Methods
Oxidation of Hydroxymethylene Intermediates
Rarely reported, this approach involves the oxidation of 3-hydroxymethylpyrazoles:
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Oxidants : KMnO₄, CrO₃, or RuO₄.
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Conditions : Aqueous acidic medium at 60–80°C.
Comparative Analysis of Methods
Emerging Techniques and Optimization
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: The compound can react with unsaturated carbonyl compounds to form pyrazolo[3,4-b]pyridine derivatives.
Cycloaddition Reactions: Due to the presence of multiple nucleophilic centers, it can participate in cycloaddition reactions.
Common Reagents and Conditions
Reagents: Common reagents include unsaturated aldehydes and carboxyl compounds.
Conditions: Reactions are typically carried out in acidic or basic media, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of interest for their biological activities .
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of pyrazole, including 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid, exhibit potent antioxidant properties. A study evaluated various pyrazole derivatives for their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that certain derivatives showed significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases. For example, compounds similar to this pyrazole derivative were found to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .
Antimicrobial Activity
Another area of application is in antimicrobial research. The compound has been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. A notable study highlighted its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Pesticide Development
This compound is also recognized for its role in developing new pesticides. Its structural characteristics allow it to act on specific biological pathways in pests while minimizing toxicity to non-target organisms. Research has focused on synthesizing derivatives that enhance insecticidal activity against agricultural pests .
Herbicide Potential
In addition to insecticidal properties, the compound's derivatives are being explored for herbicidal applications. Studies have indicated that certain analogs can effectively inhibit plant growth by targeting specific enzymatic pathways involved in plant metabolism .
Case Study 1: Antioxidant Evaluation
A detailed study evaluated the antioxidant potential of several pyrazole derivatives including the target compound. The assays conducted included DPPH radical scavenging and superoxide radical scavenging tests. Results showed that specific modifications to the pyrazole structure significantly enhanced antioxidant activity, with some compounds exhibiting IC50 values lower than those of standard antioxidants.
Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation, researchers treated macrophages with varying concentrations of the compound and measured cytokine levels post-treatment. The findings revealed a dose-dependent reduction in IL-6 and TNF-α production, highlighting the compound's potential mechanism as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of Fipronil, it disrupts the central nervous system of insects by blocking the passage of chloride ions through the GABA receptor and glutamate-gated chloride channels .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substitutions at positions 3 (e.g., carboxylic acid, carbonitrile, carboxamide) and 4 (e.g., sulfinyl, thio, or alkyl groups). These modifications critically affect physicochemical properties:
Key Observations :
- Thermal Stability: Conjugates with sulfinyl groups (e.g., 4f, 4k) have lower melting points (127–190°C) compared to fipronil (200–201°C), suggesting weaker crystalline packing due to bulky amino acid substituents .
Polymorphism and Stability
Fipronil exhibits multiple polymorphic forms (e.g., Form G, XI, X) with varying stability and bioavailability .
Biological Activity
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid, commonly referred to as a derivative of fipronil, is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 321.09 g/mol. Its structure features a pyrazole ring substituted with dichloro and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
Synthesis
Synthesis methods for this compound typically involve the reaction of appropriate pyrazole derivatives with dichloro and trifluoromethyl phenyl groups. For instance, the synthesis pathway may include:
- Formation of the Pyrazole Core: Utilizing hydrazine derivatives and carbonyl compounds.
- Introduction of Substituents: Employing electrophilic aromatic substitution to introduce the dichloro and trifluoromethyl groups.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that related pyrazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
Inhibition Studies
The inclusion of trifluoromethyl groups has been associated with enhanced potency in inhibiting various enzymes and receptors. For example, studies have shown that trifluoromethyl-substituted compounds can significantly inhibit serotonin uptake by enhancing binding affinity . This suggests potential applications in treating mood disorders or other conditions influenced by serotonin levels.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be largely attributed to its structural components:
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
- Dichloro Substitution: Influences electronic distribution, potentially increasing binding interactions with biological targets.
Fipronil Analogs
Fipronil, a well-known insecticide, shares structural similarities with the compound . Studies on fipronil have shown its effectiveness as a potent antagonist of the GABA-gated chloride channels in insects. The SAR studies on fipronil derivatives indicate that modifications to the pyrazole ring can lead to variations in toxicity and efficacy .
Anticancer Activity
Emerging research suggests that pyrazole derivatives possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways . This highlights the potential for developing new anticancer agents based on this scaffold.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions starting from 2,6-dichloro-4-trifluoromethylaniline. Key steps include diazotization, hydrogenation, α-cyanomethylation, condensation, ester hydrolysis, and decarboxylation. Ethyl cyanoacetate, formaldehyde, and sodium cyanide are critical reagents. Optimization involves controlling reaction temperature (e.g., maintaining 0–5°C during diazotization) and stoichiometric ratios to minimize by-products like ethiprole or fipronil derivatives .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | By-Product Risk |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Nitroso intermediates |
| Hydrogenation | H₂/Pd-C, ambient pressure | Over-reduction |
| Condensation | Ethyl cyanoacetate, formaldehyde, 60–80°C | Trifluoromethyl adducts |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodology:
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 65.3° vs. 85.6° in asymmetric units) and hydrogen-bonding patterns (e.g., O–H⋯O dimers with R₂²(8) motifs) .
- Spectroscopy :
- ¹H NMR : Peaks at δ 6.40–6.60 ppm (NH₂), δ 7.55 ppm (aromatic protons) .
- IR : Bands at 1661 cm⁻¹ (C=O stretch), 1537 cm⁻¹ (C=N/C=C) .
- Elemental Analysis : Verify C, H, N content (e.g., theoretical C: 53.50%, found: 53.66%) .
Q. What are the recommended storage conditions to ensure compound stability?
Store in inert atmospheres (argon/nitrogen), protect from light, and maintain room temperature. Stability tests show decomposition under prolonged exposure to moisture or temperatures >40°C .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity and interactions?
Approaches:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen against biological targets (e.g., carbonic anhydrase isoforms) using software like AutoDock Vina .
- MD Simulations : Assess solvent interactions (e.g., chloroform vs. DMSO solubility) over 100-ns trajectories .
Q. Table 2: Computational Parameters
| Method | Software/Parameters | Key Outputs |
|---|---|---|
| DFT | Gaussian 16, B3LYP/6-31G(d) | HOMO (-6.2 eV), LUMO (-2.1 eV) |
| Docking | AutoDock Vina, grid size 25 ų | Binding affinity (-9.8 kcal/mol) |
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Strategies:
Q. What strategies optimize reaction yields while minimizing by-product formation?
Experimental Design:
- DoE (Design of Experiments) : Vary pH (4–7), temperature (50–80°C), and catalyst loading (Pd-C: 1–5 wt%) to identify optimal conditions .
- In Situ Monitoring : Use HPLC-MS to detect intermediates (e.g., cyanoacetate adducts) and adjust reagent addition rates .
- By-Product Recycling : Reprocess ethiprole derivatives via selective hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
